5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-9-13(18)7-8-14(11)20-17(24)15-16(19)23(22-21-15)10-12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXNFMXIAKCWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) under mild conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor molecule containing a leaving group.
Benzylation: The benzyl group can be introduced via a benzyl halide in the presence of a base, facilitating the substitution reaction.
Carboxamide Formation: The carboxamide group is typically formed by reacting the corresponding carboxylic acid or its derivative (such as an ester or acid chloride) with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives similar to 5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated significant growth inhibition against various cancer cell lines.
Case Study: Anticancer Activity
A study reported that triazole derivatives exhibited percent growth inhibitions (PGIs) ranging from moderate to high against multiple cancer cell lines, including SNB-19 and OVCAR-8. The PGIs for these compounds were noted to be over 85% in some cases . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Enzyme Inhibition
Another area of application for this compound is its potential as an enzyme inhibitor. Triazoles are known to interact with various enzymes, which can be exploited for therapeutic benefits.
Example: Acetylcholinesterase Inhibition
Research has indicated that certain triazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds were tested for their inhibitory effects with promising results showing IC50 values comparable to established drugs .
Pharmacokinetics and ADME Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADME profiles that warrant further investigation into its bioavailability and pharmacodynamics .
Applications in Drug Development
Given its biological activities and favorable properties, this compound serves as a valuable scaffold for drug development. Its modifications could lead to enhanced potency and selectivity against specific targets in cancer therapy or enzyme inhibition.
Mechanism of Action
The mechanism of action of 5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The presence of the amino and carboxamide groups allows for additional interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzyl Group
Compound 1 : 5-Amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Difference : Replaces benzyl with 4-chlorobenzyl .
- Synthesis : Achieved via coupling of 4-chlorobenzyl-substituted triazole acid chloride with 4-fluoro-2-methylaniline .
Compound 2 : 5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Variations in the Carboxamide-Linked Aromatic Group
Compound 3 : 5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Difference : 4-Methoxyphenyl replaces 4-fluoro-2-methylphenyl.
- Impact : Methoxy’s electron-donating nature may weaken hydrogen bonding, reducing target affinity. Molecular weight: 323.36 g/mol .
Compound 4 : 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Heteroaryl and Complex Aromatic Systems
Compound 5 : 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Physicochemical Properties and Solubility
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Aromatic Substituents |
|---|---|---|---|
| Target Compound | 337.35 | 3.2 | 4-Fluoro-2-methylphenyl |
| Compound 3 (4-methoxyphenyl) | 323.36 | 2.8 | 4-Methoxyphenyl |
| Compound 4 (2,4-dimethoxy) | 387.39 | 3.5 | 2,4-Dimethoxyphenyl |
| Compound 5 (quinolinyl) | 368.40 | 4.1 | Quinolin-2-yl |
- LogP Trends : Fluorine and chloro substituents increase lipophilicity, while methoxy groups reduce it.
Challenges and Commercial Status
Biological Activity
5-Amino-1-benzyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H17F N4O |
| Molecular Weight | 314.34 g/mol |
1. Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains. In vitro studies demonstrated an IC50 value of approximately 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating effective antibacterial activity.
2. Antiviral Activity
The compound has also been evaluated for antiviral properties. A study reported its efficacy against the SARS-CoV-2 spike protein with an IC50 of 75.98 nM. This suggests potential as a therapeutic agent in the treatment of viral infections, particularly in the context of emerging viral threats such as COVID-19 .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through various assays measuring nitric oxide (NO) production in activated macrophages. The compound inhibited NO production with an IC50 of 30 µM, highlighting its capability to modulate inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a non-competitive inhibitor of certain enzymes involved in inflammatory pathways.
- Interaction with Viral Proteins : It binds to viral proteins, disrupting their function and preventing viral replication.
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. The administration of the compound resulted in significant improvements in cognitive function and reduced neuroinflammation markers in animal models .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of triazole derivatives. The compound exhibited cytotoxic effects against several cancer cell lines (e.g., HeLa and MCF7), with IC50 values ranging from 12 to 20 µM. This suggests that it may inhibit tumor growth through apoptosis induction .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and what purification methods ensure high yield?
- Methodology :
- Step 1 : Condensation of substituted benzylamine with 4-fluoro-2-methylphenyl isocyanide to form an imidoyl chloride intermediate .
- Step 2 : Cyclization with sodium azide (NaN₃) under controlled temperature (60–80°C) to form the triazole core .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1 v/v) to achieve >90% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of this compound?
- Techniques :
- ¹H/¹³C-NMR : Key signals include:
- Triazole C4-carboxamide proton at δ 8.2–8.5 ppm .
- Benzyl group aromatic protons at δ 7.3–7.6 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 351.15 (calculated for C₁₇H₁₆FN₅O) .
- HPLC : Use a C18 column (ACN/0.1% TFA in H₂O, 40:60) to verify purity (>98%) .
Q. What enzymatic targets and mechanisms are associated with this compound?
- Primary Targets :
- COX-2 Inhibition : IC₅₀ values of 0.8–1.2 µM in human recombinant enzyme assays, comparable to celecoxib .
- HDAC Inhibition : Selectivity for HDAC6 (IC₅₀ = 2.5 µM) over HDAC1 (IC₅₀ > 10 µM) due to benzyl group interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Design Strategy :
- Substituent Variation : Replace benzyl with 4-chlorobenzyl or cyclopentyl groups to modulate lipophilicity .
- Bioisosteres : Substitute the carboxamide with sulfonamide or urea to improve solubility .
| Derivative | COX-2 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | 1.0 | 2.5 | 0.12 |
| 4-Chlorobenzyl Analog | 0.7 | 1.8 | 0.09 |
| Cyclopentyl Analog | 1.5 | 3.2 | 0.25 |
Q. How can researchers resolve low aqueous solubility issues during in vitro assays?
- Solutions :
- Derivatization : Introduce polar groups (e.g., hydroxyl or PEG chains) at the triazole C5-amino position .
- Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin complexes to enhance dissolution without cytotoxicity .
Q. What crystallographic tools and refinement protocols are recommended for resolving structural ambiguities?
- Tools :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction .
- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms .
Q. How should contradictory bioactivity data across studies be addressed?
- Root Causes :
- Solubility Variability : Differences in DMSO stock preparation (e.g., sonication time) .
- Assay Conditions : Varying ATP concentrations in kinase inhibition assays .
- Resolution :
- Standardize protocols (e.g., NIH/NCATS guidelines for dose-response curves).
- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
